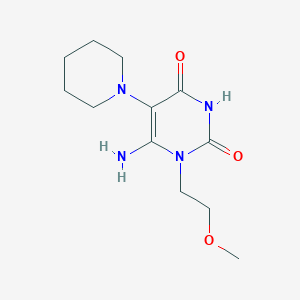
2-Bromo-1-(4-cyclohexylphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(4-cyclohexylphenyl)ethanone is a brominated organic compound that is structurally related to various other brominated acetophenones. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the potential characteristics of 2-Bromo-1-(4-cyclohexylphenyl)ethanone.
Synthesis Analysis
The synthesis of brominated acetophenones typically involves bromination reactions where bromine acts as the brominating reagent. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, other related compounds have been synthesized through various methods, including halogen-exchange reactions , and multi-step procedures involving resolution of intermediates and crystallization . These methods suggest that the synthesis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone could also be achieved through analogous strategies.
Molecular Structure Analysis
The molecular structure of brominated acetophenones can be elucidated using techniques such as X-ray crystallography , and optimized using computational methods like DFT calculations . The geometrical parameters obtained from these studies are often in agreement with experimental data, providing a reliable depiction of the molecule's structure. For 2-Bromo-1-(4-cyclohexylphenyl)ethanone, similar analytical techniques could be employed to determine its precise molecular geometry.
Chemical Reactions Analysis
Brominated acetophenones can undergo various chemical reactions. For example, they can participate in isomerization reactions, as seen with 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, which partially isomerized in solution . Esterification reactions have also been reported, indicating the potential reactivity of the carbonyl group in these molecules . These findings suggest that 2-Bromo-1-(4-cyclohexylphenyl)ethanone could similarly engage in a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenones can be inferred from their molecular structure and reactivity. The presence of bromine atoms significantly influences the compound's reactivity and physical properties, such as solubility and melting point. The molecular electrostatic potential analysis indicates regions of negative and positive charge distribution within the molecule, which can affect its intermolecular interactions and reactivity . Additionally, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics .
Aplicaciones Científicas De Investigación
Comprehensive and Detailed Summary of the Application
“2-Bromo-1-(4-cyclohexylphenyl)ethanone” is used in the synthesis of alpha-Bromoketones . Alpha-Bromoketones are important intermediates in organic synthesis and are used in a variety of chemical reactions.
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of alpha-Bromoketones from secondary alcohols involves the use of Ammonium Bromide and Oxone . The reaction is carried out in a one-pot strategy, which makes the process efficient and reduces the need for multiple reaction steps .
Thorough Summary of the Results or Outcomes Obtained
The method has been used to synthesize a variety of alpha-Bromoketones, including 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(3-bromophenyl)ethanone . The reaction conditions are mild, and the yields are generally good .
For instance, it could potentially be used as a building block in the synthesis of more complex molecules, or as a reagent in certain chemical reactions . The specific applications would depend on the nature of the research being conducted.
For instance, it could potentially be used as a building block in the synthesis of more complex molecules, or as a reagent in certain chemical reactions . The specific applications would depend on the nature of the research being conducted.
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1-(4-cyclohexylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCBGXFQNHCVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373618 | |
| Record name | 2-Bromo-1-(4-cyclohexylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-cyclohexylphenyl)ethanone | |
CAS RN |
99433-28-0 | |
| Record name | 2-Bromo-1-(4-cyclohexylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99433-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

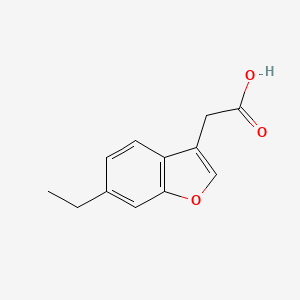
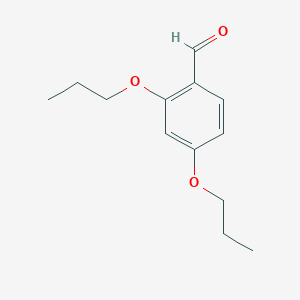
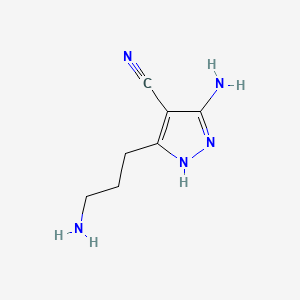
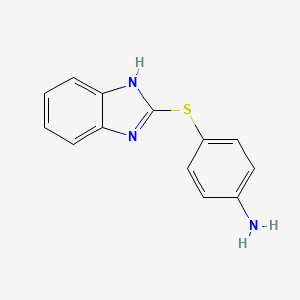
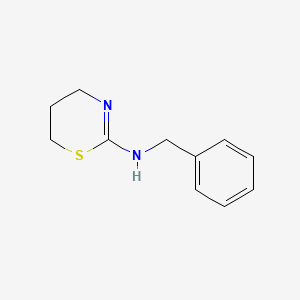
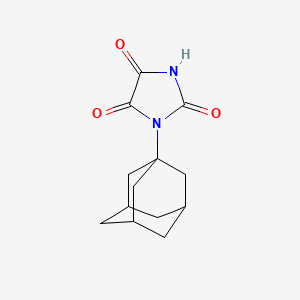

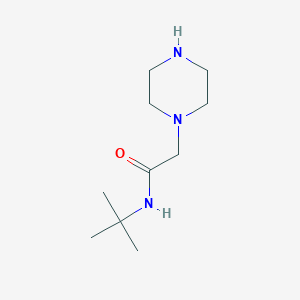
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)
